3-(4-异丁基苯基)-2-甲基丙酸

描述

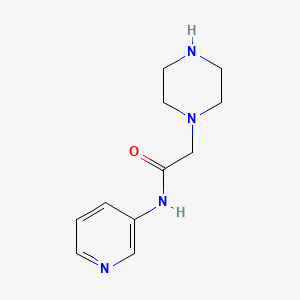

“3-(4-Isobutylphenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C13H18O2 . It is also known by other names such as “3-(4-Isobutylphenyl)propansäure” in German and “Acide 3-(4-isobutylphényl)propanoïque” in French .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The Lewis basicity of the ligand determines the reactivity of the boron reagent . Another synthetic procedure involves a modification of the synthesis previously published by Kjonaas et al .

Molecular Structure Analysis

The molecular structure of “3-(4-Isobutylphenyl)-2-methylpropanoic acid” is characterized by an aromatic ring with isobutyl substitutions and propanoic acid . It has an average mass of 206.281 Da and a monoisotopic mass of 206.130676 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 327.4±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 60.1±3.0 kJ/mol and a flash point of 224.5±14.4 °C . The index of refraction is 1.521, and the molar refractivity is 60.8±0.3 cm3 .

科学研究应用

合成和衍生物形成

- 抗炎活性合成:已经开发出一种合成 2-(4-异丁基苯基)丙酸的方法,该方法以高抗炎活性而闻名。该化合物用于治疗风湿病等炎症相关疾病 (Kogure, Nakagawa, & Fukawa, 1975)。

- 酰胺衍生物的形成:合成了布洛芬酯(2-(4-异丁基苯基)丙酸的变体)的酰胺衍生物,并研究了它们的 DNA 结合相互作用。该研究突出了该化合物与 DNA 相互作用的潜力 (Arshad, Zafran, Ashraf, & Perveen, 2017)。

化学性质和反应

- 高效合成 PPARpan 激动剂:使用 2-(4-异丁基苯基)丙酸合成了有效的 PPARpan 激动剂。这项研究洞察了其治疗应用的潜力 (Guo 等,2006)。

- 香料前体的合成:4-异丁基苯甲醛的合成,一种香料 Silvial® 的前体,涉及 3-(4-异丁基苯基)-2-甲基丙醛,证明了该化合物在香料工业中的应用 (Beghetto, Matteoli, Scrivanti, & Bertoldini, 2012)。

生物和环境影响

- 代谢和环境降解:对鞘氨醇属菌株 Ibu-2 的研究揭示了它代谢布洛芬(2-(4-异丁基苯基)丙酸)的能力,提供了对环境中此类化合物生物降解途径的见解 (Murdoch & Hay, 2005)。

- 衍生物的抗炎活性:对结构上类似于 2-(4-异丁基苯基)丙酸的 β-羟基-β-芳基丙酸的研究显示出显着的抗炎活性,表明了治疗应用 (Dilber 等,2008)。

催化应用

- 催化氢羧化反应:钯三磺化三苯基膦配合物用于涉及 2-(4-异丁基苯基)丙酸的催化转化,说明了其在促进化学反应中的作用 (Verspui, Papadogianakis, & Sheldon, 1998)。

安全和危害

The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

3-(4-Isobutylphenyl)-2-methylpropanoic acid, commonly known as Ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid .

Target of Action

Ibuprofen primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

Ibuprofen acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s worth noting that the S-(+)-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway. By inhibiting the COX enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . The R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . Ibuprofen is rapidly and completely absorbed when given orally, and its absorption is dose-dependent . It binds extensively to plasma albumin, and substantial concentrations are attained in synovial fluid . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The primary result of ibuprofen’s action is the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces inflammation and pain at the site of action .

Action Environment

The action of ibuprofen can be influenced by various environmental factors. For instance, the solubility of ibuprofen can affect its absorption and thus its efficacy . Furthermore, the presence of other drugs can also influence the action of ibuprofen. For example, significant drug interactions have been demonstrated for aspirin, cholestyramine, and methotrexate .

属性

IUPAC Name |

2-methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14(15)16/h4-7,10-11H,8-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTWCOYXJRWQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239395 | |

| Record name | α-Methyl-4-(2-methylpropyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66735-05-5 | |

| Record name | α-Methyl-4-(2-methylpropyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66735-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-4-(2-methylpropyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-](/img/structure/B3149069.png)

![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)

![N-[4-(benzyloxy)benzyl]-N-butylamine](/img/structure/B3149167.png)

![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)